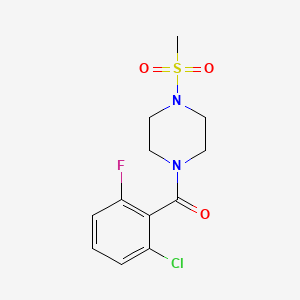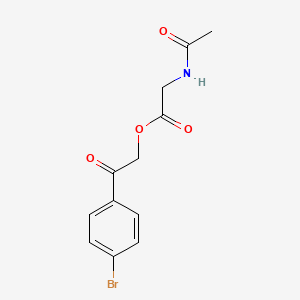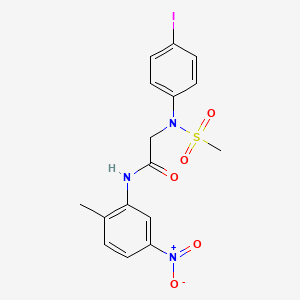
1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting the growth and proliferation of cancer cells and microorganisms. It has also been suggested that the compound may interact with specific cellular targets, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have reported that the compound can induce apoptosis, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. Additionally, the compound has been found to exhibit potent antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine in lab experiments is its high potency and efficacy. The compound has been found to exhibit strong biological activities at low concentrations, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity. Studies have reported that the compound can induce cytotoxicity in normal cells, and therefore, caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
Several future directions can be explored in the field of 1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine research. One of the potential directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, the compound can be further studied to understand its mechanism of action and cellular targets. The compound can also be modified to improve its potency and efficacy while reducing its toxicity. Furthermore, the compound can be tested in various animal models to evaluate its pharmacokinetic and pharmacodynamic properties. These future directions hold great promise for the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities and has been studied extensively for its mechanism of action and cellular targets. The compound has several advantages and limitations for lab experiments and holds great promise for the development of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-fluorobenzoyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. Several research studies have reported the use of this compound as a lead molecule for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c1-20(18,19)16-7-5-15(6-8-16)12(17)11-9(13)3-2-4-10(11)14/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOUSKEBSHNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4646304.png)
![4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)morpholine](/img/structure/B4646309.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybenzamide](/img/structure/B4646326.png)
![2-[(4-methyl-2-nitrophenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4646332.png)
![ethyl 5'-{[(benzoylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4646340.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4646350.png)
![N-benzyl-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide](/img/structure/B4646356.png)


![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4646380.png)
![N-(2-methoxy-4-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B4646383.png)
![N-(4-ethoxyphenyl)-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4646390.png)
